(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid
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Overview
Description
(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid is an organoboron compound that features a cyclobutyl group attached to a pyrazole ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation using boron reagents such as boronic esters or boron trifluoride . The reaction conditions often involve the use of catalysts like palladium or copper to facilitate the borylation process .
Industrial Production Methods
In an industrial setting, the production of (1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which (1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their inhibitory activity against enzymes such as proteases . The cyclobutyl and pyrazole groups contribute to the compound’s overall stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a similar pyrazole ring with a boronic acid group, but with a tert-butoxycarbonyl (Boc) protecting group.
1H-Pyrazole-4-boronic acid: Another similar compound, differing mainly in the position and nature of substituents on the pyrazole ring.
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid: This compound has an isopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties.
Uniqueness
(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
(2-cyclobutylpyrazol-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)7-4-5-9-10(7)6-2-1-3-6/h4-6,11-12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIFRHGKFTTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C2CCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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